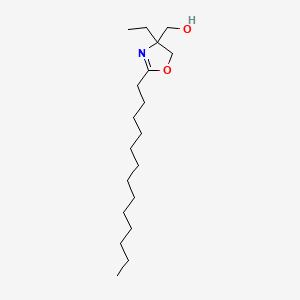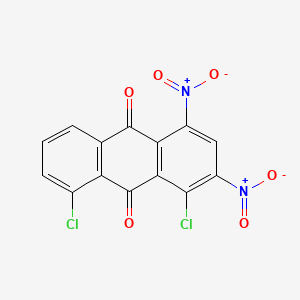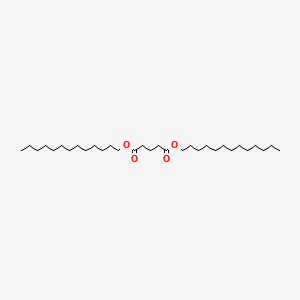
N-Amidinohexadecan-1-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Amidinohexadecan-1-amide is an organic compound belonging to the class of amidines. Amidines are characterized by the presence of a carbon-nitrogen double bond adjacent to a nitrogen atom. This compound is particularly interesting due to its unique structure, which combines a long hydrocarbon chain with an amidine functional group. This combination imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Amidinohexadecan-1-amide typically involves the reaction of hexadecan-1-amine with an amidine precursor. One common method is the reaction of hexadecan-1-amine with cyanamide under acidic conditions, followed by neutralization to yield the desired amidine. The reaction can be represented as follows:
Hexadecan-1-amine+Cyanamide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-Amidinohexadecan-1-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of hexadecan-1-one derivatives.
Reduction: Formation of hexadecan-1-amine.
Substitution: Formation of substituted amidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-Amidinohexadecan-1-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of N-Amidinohexadecan-1-amide involves its interaction with molecular targets such as enzymes and receptors. The amidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the long hydrocarbon chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
N-Amidinooctadecan-1-amide: Similar structure with an 18-carbon chain.
N-Amidinododecan-1-amide: Similar structure with a 12-carbon chain.
N-Amidinodecan-1-amide: Similar structure with a 10-carbon chain.
Uniqueness: N-Amidinohexadecan-1-amide is unique due to its specific chain length, which balances hydrophobic and hydrophilic properties, making it particularly effective in applications requiring amphiphilic characteristics. Its specific interactions with biological membranes and enzymes also distinguish it from other amidines with shorter or longer chains.
Eigenschaften
CAS-Nummer |
77440-12-1 |
|---|---|
Molekularformel |
C17H35N3O |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
N-(diaminomethylidene)hexadecanamide |
InChI |
InChI=1S/C17H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)20-17(18)19/h2-15H2,1H3,(H4,18,19,20,21) |
InChI-Schlüssel |
FZRXCLHQDTTZPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


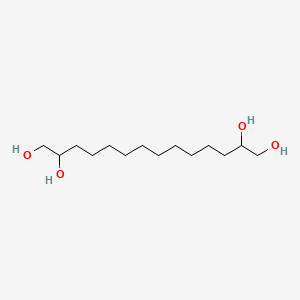
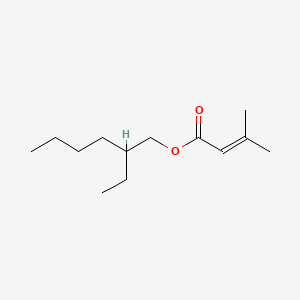
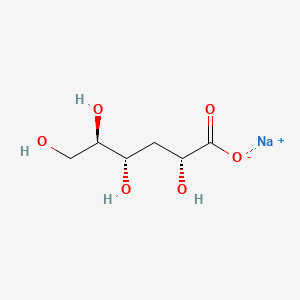
![ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate](/img/structure/B12643392.png)

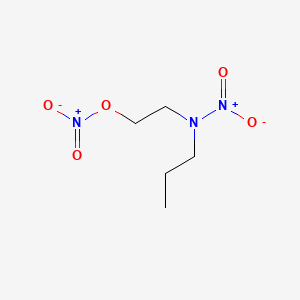
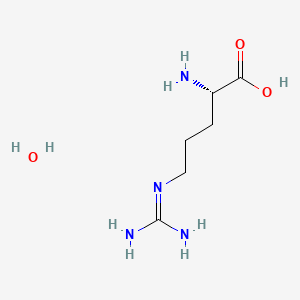
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)

